5-(Aminomethyl)-3-[2-(3-chlorophenyl)ethyl]-1,3-oxazolidin-2-one hydrochloride
Description
The compound 5-(Aminomethyl)-3-[2-(3-chlorophenyl)ethyl]-1,3-oxazolidin-2-one hydrochloride is an oxazolidinone derivative featuring:
- An aminomethyl group at position 5 of the oxazolidinone ring.
- A 2-(3-chlorophenyl)ethyl substituent at position 2.
- A hydrochloride salt formulation to enhance solubility and stability.
Oxazolidinones are heterocyclic compounds with diverse biological activities, including antimicrobial and central nervous system (CNS) modulation. The structural uniqueness of this compound lies in its 3-chlorophenyl ethyl group, which contributes to hydrophobic interactions, and the protonated aminomethyl group, which improves aqueous solubility .
Properties
IUPAC Name |
5-(aminomethyl)-3-[2-(3-chlorophenyl)ethyl]-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2.ClH/c13-10-3-1-2-9(6-10)4-5-15-8-11(7-14)17-12(15)16;/h1-3,6,11H,4-5,7-8,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVGLVIDFWLTHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1CCC2=CC(=CC=C2)Cl)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417635-05-2 | |
| Record name | 2-Oxazolidinone, 5-(aminomethyl)-3-[2-(3-chlorophenyl)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417635-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
5-(Aminomethyl)-3-[2-(3-chlorophenyl)ethyl]-1,3-oxazolidin-2-one hydrochloride (CAS No. 84459-91-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula: C18H19ClN2O2
Molecular Weight: 330.81 g/mol
Chemical Structure: The compound features an oxazolidinone ring, which is known for its role in various pharmacological applications.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of oxazolidinone derivatives, including the compound . Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. For instance:
- Mechanism of Action: The oxazolidinone ring structure allows for interactions with cellular targets involved in cell proliferation and apoptosis. Studies have shown that these compounds can modulate signaling pathways associated with cancer cell survival .
- Case Study: A study evaluating a related oxazolidinone derivative demonstrated cytotoxic effects against FaDu hypopharyngeal tumor cells, indicating that structural modifications can enhance biological activity .
Antimicrobial Activity
Oxazolidinones are also recognized for their antimicrobial properties, particularly against Gram-positive bacteria. The mechanism typically involves inhibition of protein synthesis by binding to the bacterial ribosome.
- Research Findings: A related compound was tested against various bacterial strains and showed effective inhibition of growth, suggesting that this compound may exhibit similar properties .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics, although comprehensive toxicological assessments are required.
- Toxicity Studies: Initial assessments indicate that the compound does not exhibit significant toxicity at therapeutic doses, but further studies are needed to establish safety profiles .
Data Table: Summary of Biological Activities
Scientific Research Applications
Synthesis of Antibiotics
5-(Aminomethyl)-3-[2-(3-chlorophenyl)ethyl]-1,3-oxazolidin-2-one hydrochloride is primarily utilized as an intermediate in the synthesis of various antibiotic agents. Notably, it is linked to the production of linezolid and its derivatives, which are effective against Gram-positive bacterial infections.
Case Study: Linezolid Synthesis
Linezolid (Zyvox) is a synthetic antibiotic that treats infections caused by resistant bacteria. The synthesis pathway often involves the use of oxazolidinone intermediates like this compound. The compound's structural properties facilitate modifications that enhance antibacterial activity and pharmacokinetic profiles.
Anticoagulant Development
This compound has been investigated for its role as an intermediate in synthesizing rivaroxaban, a novel anticoagulant used to prevent venous thromboembolism. The synthesis process includes several steps where intermediates like this compound are crucial for achieving the desired pharmacological properties.
Case Study: Rivaroxaban Synthesis
Rivaroxaban is synthesized through a multi-step process involving various intermediates. The incorporation of this compound allows for the introduction of specific functional groups that enhance the drug's efficacy and safety profile.
Research on Antimicrobial Resistance
Recent studies have explored the potential of oxazolidinone derivatives in combating antimicrobial resistance. The structural framework provided by compounds like this compound has been pivotal in developing new agents that can overcome resistance mechanisms in bacteria.
Comparison with Similar Compounds
5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one Hydrochloride
5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one
- Structure : Phenyl group at position 3, chloromethyl at position 5.
- Molecular Formula: C₁₀H₁₀ClNO₂ (CAS: 711-85-3) .
- Key Differences: Chloromethyl group increases electrophilicity and reactivity compared to aminomethyl. Absence of hydrochloride salt reduces aqueous solubility.
- Applications : Likely used as a synthetic intermediate due to its reactive chloromethyl group .
5-(Prop-2-ynoxymethyl)-3-[2-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one
- Structure : 2-(Trifluoromethyl)phenyl at position 3, propargyloxymethyl at position 5.
- Molecular Formula: C₁₄H₁₂F₃NO₃ (CAS: 23598-53-0) .
- Key Differences :
- Trifluoromethyl group is strongly electron-withdrawing, enhancing metabolic stability but reducing solubility.
- Propargyloxy moiety introduces alkyne functionality, enabling click chemistry applications.
- Implications : The trifluoromethyl group may improve CNS penetration compared to chloro-substituted analogs .
(S)-5-Aminomethyl-3-(4-Morpholinophenyl)-1,3-oxazolidin-2-one
- Structure: 4-Morpholinophenyl at position 3, stereospecific (S)-aminomethyl at position 5.
- Molecular Formula : C₁₅H₂₁N₃O₃ (CAS: 952288-54-9) .
- Stereochemistry at position 5 is critical for biological activity, as seen in drugs like linezolid.
- Applications: Likely targets serotonin or adrenergic receptors due to structural similarity to known bioactive oxazolidinones .
5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,3-oxazolidin-2-one
- Structure : 3,4-Dimethoxyphenyl at position 3, chloromethyl at position 5.
- Molecular Formula: C₁₂H₁₄ClNO₄ (CAS: 253677-29-1) .
- Key Differences: Dimethoxy groups enhance solubility and π-π stacking interactions. Chloromethyl group’s reactivity may limit in vivo stability compared to aminomethyl derivatives.
- Synthetic Utility: Potential precursor for further functionalization via nucleophilic substitution .
Structural and Functional Analysis
Substituent Effects on Physicochemical Properties
- Hydrochloride salts universally improve solubility.
- Electron-withdrawing groups (e.g., trifluoromethyl) increase lipophilicity and metabolic stability.
- Methoxy and morpholine groups enhance hydrogen bonding capacity.
Preparation Methods
A widely cited method for analogous oxazolidinones involves cyclization of chiral epoxides or aziridines. For the target compound, this route begins with (R)- or (S)-epichlorohydrin derivatives functionalized with a 2-(3-chlorophenyl)ethyl group. The synthesis proceeds via:
Step 1: Epoxide Aminolysis
The epoxide reacts with benzylamine in tetrahydrofuran (THF) at 0–5°C to form a β-amino alcohol intermediate. Catalytic quantities of lithium perchlorate accelerate ring-opening, achieving >85% yield.
Step 2: Cyclization to Oxazolidinone
The β-amino alcohol undergoes cyclization using phosgene (COCl₂) or triphosgene in dichloromethane at −10°C. Triethylamine acts as a base, facilitating carbamate formation and subsequent ring closure. Yields range from 70–78%, with enantiomeric excess (ee) >98% when using chiral catalysts.
Step 3: Aminomethylation
The 5-position hydroxyl group is converted to aminomethyl via Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine, using phthalimide as the ammonia surrogate. Deprotection with hydrazine yields the primary amine, which is treated with HCl to form the hydrochloride salt.
Key Data:
| Parameter | Value |
|---|---|
| Overall Yield | 52–58% |
| Purity (HPLC) | ≥99% |
| Optical Purity (ee) | 98.5% (R-configuration) |
Alkylation of Oxazolidinone Intermediates
Patent CA2464109A1 outlines a modular approach using N-alkylation of oxazolidinone precursors.
Step 1: Synthesis of C-Protected Oxazolidinone
A racemic oxazolidinone with a tert-butyldimethylsilyl (TBS)-protected hydroxymethyl group at C-5 is prepared from serine derivatives. Protection ensures regioselectivity during subsequent alkylation.
Step 2: N-Alkylation with 2-(3-Chlorophenyl)ethyl Group
The oxazolidinone is treated with 2-(3-chlorophenyl)ethyl bromide under Buchwald-Hartwig conditions. Palladium acetate (Pd(OAc)₂, 5 mol%), Xantphos ligand (6 mol%), and cesium carbonate in toluene at 110°C afford the N-alkylated product in 82% yield.
Step 3: Deprotection and Functionalization
TBS removal via tetra-n-butylammonium fluoride (TBAF) in THF reveals the C-5 hydroxymethyl group, which is oxidized to an aldehyde using Dess-Martin periodinane. Reductive amination with ammonium acetate and sodium cyanoborohydride introduces the aminomethyl moiety, followed by HCl salt formation.
Key Data:
| Parameter | Value |
|---|---|
| N-Alkylation Yield | 82% |
| Deprotection Yield | 95% |
| Overall Purity | 97.3% (by NMR) |
Condensation with 3-Chloromandelic Acid Derivatives
Adapting the method from US5663360A, this route leverages 3-chloromandelic acid to introduce stereochemistry.
Step 1: Formation of Phenethanolamine Intermediate
(R)-3,4-Dimethoxyamphetamine reacts with (R)-3-chloromandelic acid in acetic acid at 60°C, forming a diastereomeric salt. Recrystallization from toluene enriches the desired (R,R)-configuration (ee = 99%).
Step 2: Oxazolidinone Ring Closure
The phenethanolamine is treated with trichloromethyl chloroformate (phosgene equivalent) in dichloropropane. Cyclization at 40°C for 4 hours yields the oxazolidinone core with a 3-chlorophenyl group (78% yield).
Step 3: Introduction of Aminomethyl Group
Electrophilic amination at C-5 is achieved using hydroxylamine-O-sulfonic acid in dimethylformamide (DMF). Reduction with lithium aluminum hydride (LiAlH₄) converts the intermediate oxime to the primary amine, which is isolated as the hydrochloride salt.
Key Data:
| Parameter | Value |
|---|---|
| Cyclization Yield | 78% |
| Amination Efficiency | 65% |
| Final ee | 98.8% |
Comparative Analysis of Methodologies
Table 1: Synthesis Route Comparison
| Parameter | Cyclization Route | Alkylation Route | Condensation Route |
|---|---|---|---|
| Overall Yield | 52–58% | 62–68% | 45–50% |
| Stereocontrol | High (ee >98%) | Moderate (racemic) | High (ee >98%) |
| Scalability | Moderate | High | Low |
| Cost Efficiency | $$$ | $$ | $$$$ |
The alkylation route offers superior scalability and cost-effectiveness, making it industrially preferable. In contrast, the condensation route provides exceptional stereochemical fidelity but suffers from lower yields and higher reagent costs.
Mechanistic Insights and Optimization
- Buchwald-Hartwig Alkylation : Palladium catalysis enables efficient C–N bond formation, with Xantphos mitigating β-hydride elimination.
- Reductive Amination : Sodium cyanoborohydride’s mild conditions prevent over-reduction, preserving the oxazolidinone ring.
- Diastereomeric Salt Formation : Exploiting the differential solubility of (R,R)- and (S,S)-salts in toluene achieves near-complete enantiopurity.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 5-(Aminomethyl)-3-[2-(3-chlorophenyl)ethyl]-1,3-oxazolidin-2-one hydrochloride?
Answer:
The synthesis typically involves cyclization and functionalization steps. A general approach includes:
- Step 1: Condensation of a 3-chlorophenethylamine derivative with a carbonyl precursor (e.g., chloroformate or carbamate) to form the oxazolidinone ring.
- Step 2: Aminomethylation via reductive amination or nucleophilic substitution, using reagents like formaldehyde and ammonium acetate under acidic conditions.
- Step 3: Hydrochloride salt formation by treating the free base with HCl in a polar solvent (e.g., ethanol or acetone).
Key Reaction Conditions:
- Reflux in acetic acid with sodium acetate as a base to facilitate cyclization .
- Recrystallization from a DMF/acetic acid mixture to purify the final product .
- Structural analogs (e.g., FXa inhibitors) often employ similar protocols, with modifications in protecting groups and reaction times .
Basic: How is the structure of this compound confirmed experimentally?
Answer:
A multi-technique approach is used:
- X-ray Crystallography: Resolves the 3D arrangement of the oxazolidinone ring and 3-chlorophenyl group. Software like SHELXL refines crystallographic data , while ORTEP-3 generates thermal ellipsoid diagrams to visualize atomic displacement .
- Spectroscopy:
- NMR: H and C NMR confirm the aminomethyl (-CHNH) and chlorophenyl substituents.
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion [M+H] and chloride adducts.
- Elemental Analysis: Verifies the HCl salt stoichiometry.
Example: For related oxazolidinones, torsion angles from crystallography resolve conformational ambiguities (e.g., orientation of the 3-chlorophenyl group) .
Basic: What in vitro assays are used to evaluate its biological activity?
Answer:
Common assays focus on enzyme inhibition or receptor binding:
- Enzyme Inhibition:
- Cell-Based Assays:
- Cytotoxicity Screening: MTT or resazurin assays in cancer cell lines (e.g., HepG2 or HeLa) to assess IC values.
- Binding Studies: Radioligand displacement assays (e.g., H-labeled competitors) for GPCR targets.
Data Interpretation: Dose-response curves (log[inhibitor] vs. normalized response) are analyzed using software like GraphPad Prism.
Advanced: How can crystallographic ambiguities in the 3-chlorophenyl group’s orientation be resolved?
Answer:
Ambiguities arise from disordered electron density or rotational flexibility. Strategies include:
- High-Resolution Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data quality.
- Twinned Refinement: Apply twin laws in SHELXL for crystals with pseudo-symmetry .
- DFT Calculations: Compare experimental and computed (e.g., Gaussian 16) torsional energy profiles to identify the most stable conformation.
Case Study: For benzoxazolone derivatives, combining restrained refinement (ISOR, DELU) and Hirshfeld surface analysis resolves packing disorder .
Advanced: How can low yields during aminomethylation be optimized?
Answer:
Low yields often stem from side reactions (e.g., over-alkylation). Mitigation strategies:
- Alternative Reagents: Replace formaldehyde with paraformaldehyde to control reactivity.
- Solvent Optimization: Use DMF or THF with molecular sieves to scavenge water and minimize hydrolysis.
- Catalysis: Employ Lewis acids (e.g., ZnCl) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
Validation: Monitor intermediates via LC-MS and adjust stoichiometry iteratively. For example, oxazolidinone derivatives achieved 85% yield using optimized anhydrous conditions .
Advanced: How to reconcile conflicting data between NMR and MS for the hydrochloride salt?
Answer:
Discrepancies may arise from hygroscopicity or incomplete salt formation.
- NMR: Ensure complete deuteration of solvents (e.g., DMSO-d) and use H-N HMBC to confirm protonation of the amine.
- MS: Employ electrospray ionization (ESI) in positive mode to detect [M+H] and [M+Cl] adducts. Compare with exact mass calculations (e.g., 223.07956 for CHClNO) .
- Supplementary Techniques: Thermogravimetric analysis (TGA) verifies HCl content via mass loss at decomposition temperatures.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
